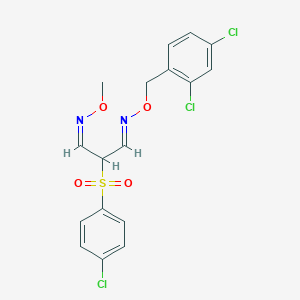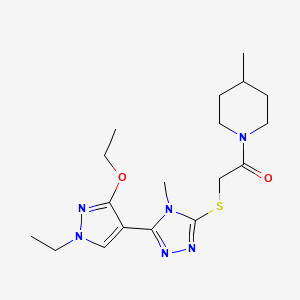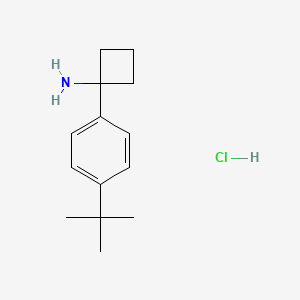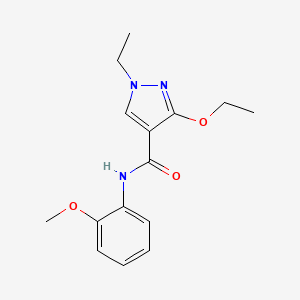
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z,6E)-5-(4-chlorobenzenesulfonyl)-9-(2,4-dichlorophenyl)-2,8-dioxa-3,7-diazanona-3,6-diene is a useful research compound. Its molecular formula is C17H15Cl3N2O4S and its molecular weight is 449.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential as Herbicides
Research indicates that derivatives of chlorohydroxybenzenesulfonyl, which are structurally related to the given compound, show potential as herbicides. The chlorohydroxybenzenesulfonyl derivatives, including various sulfonyl chlorides and their reactions with nucleophilic reagents, demonstrate interest in agricultural applications, particularly as herbicides (Cremlyn & Cronje, 1979).
2. Importance in Synthetic Chemistry
The compound under consideration is part of a family of chemicals that are significant in synthetic chemistry. Studies have shown the rearrangement and reaction of similar compounds under mild conditions to form various cycloadducts and other derivatives. These reactions are crucial for creating new molecular structures with potential applications in materials science and pharmaceuticals (Riebel et al., 1996).
3. Use in Ligand Preparation
Research on phenol-based acyclic ligands involves compounds structurally similar to the given chemical. These studies focus on preparing ligands with coordination sites, which are essential in coordination chemistry and could lead to applications in catalysis and material science (Ghaffarinia & Golchoubian, 2005).
4. Application in Organic Photovoltaics
Compounds with similar structures have been studied in the context of organic solar cells. Research shows that incorporating certain chemical groups can enhance the work function and conductivity of materials used in organic electronic devices, suggesting potential applications in renewable energy technologies (Zeng et al., 2020).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-N-[(2,4-dichlorophenyl)methoxy]-N'-methoxypropane-1,3-diimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O4S/c1-25-21-9-16(27(23,24)15-6-4-13(18)5-7-15)10-22-26-11-12-2-3-14(19)8-17(12)20/h2-10,16H,11H2,1H3/b21-9-,22-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJMUANOWZKVRH-CHQRTDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C=NOCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2554824.png)

![Benzo[d]thiazol-2-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2554827.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)
![N-[2-[1-(2-Methoxyethyl)benzimidazol-2-yl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2554837.png)
![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2554842.png)
![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)